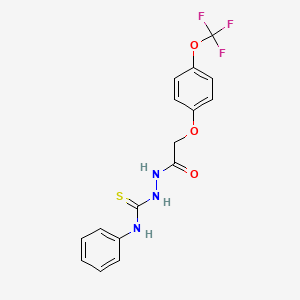
1-(2-(4-Trifluoromethoxyphenoxy)acetyl)-4-phenylthiosemicarbazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-(4-Trifluoromethoxyphenoxy)acetyl)-4-phenylthiosemicarbazide is a useful research compound. Its molecular formula is C16H14F3N3O3S and its molecular weight is 385.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Building Block Applications
- Synthesis of Heterocyclic Compounds : Thiosemicarbazide derivatives, including phenylthiosemicarbazide, serve as precursors for the synthesis of various heterocyclic systems such as imidazoles, oxadiazoles, thiadiazoles, oxazines, and triazines, which have potential antimicrobial applications (Elmagd et al., 2017).
Chemical Characterization and Structural Studies
- Molecular Structure Analysis : Studies focusing on the structural and spectral characteristics of thiosemicarbazone derivatives, including phenylthiosemicarbazide, provide insights into their molecular properties, aiding in the understanding of their chemical behavior and potential applications (Lima et al., 2002).
Antimicrobial and Biological Activity
Antimicrobial Properties : Certain derivatives of thiosemicarbazide exhibit antimicrobial properties, making them potential candidates for drug development and biological research (Darekar et al., 2020).
Applications in Anticancer Research : Thiosemicarbazide derivatives, including those related to phenylthiosemicarbazide, have been synthesized and evaluated for their anticancer properties against specific cell lines, demonstrating potential therapeutic applications (Kozyra et al., 2022).
DNA Interaction Studies : Some thiosemicarbazide derivatives exhibit the ability to intercalate with DNA, indicating potential for research in the field of genetics and cancer therapy (Pitucha et al., 2020).
Materials and Chemical Analysis
- Gravimetric and Colorimetric Uses : Derivatives of thiosemicarbazide have been used in gravimetric and colorimetric determinations of metals like copper, cobalt, zinc, and mercury, highlighting their utility in chemical analysis and materials science (Barsoum et al., 1985).
Properties
IUPAC Name |
1-phenyl-3-[[2-[4-(trifluoromethoxy)phenoxy]acetyl]amino]thiourea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N3O3S/c17-16(18,19)25-13-8-6-12(7-9-13)24-10-14(23)21-22-15(26)20-11-4-2-1-3-5-11/h1-9H,10H2,(H,21,23)(H2,20,22,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KANZTUKFAMTASH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NNC(=O)COC2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
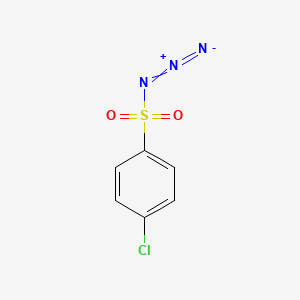
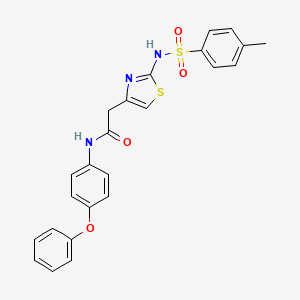
![3-[4-(6-Oxo-3-phenylpyridazin-1-yl)piperidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2359741.png)
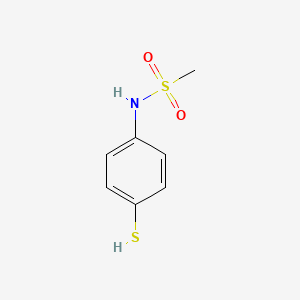
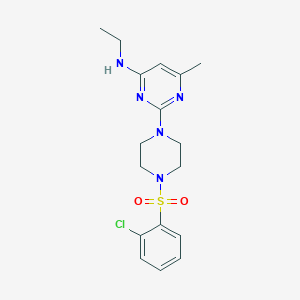
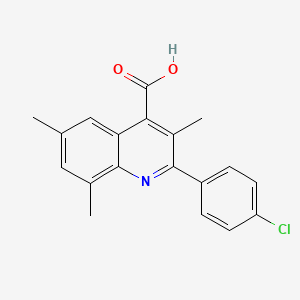
![N-(Cyclohex-3-en-1-ylmethyl)-N-[[6-(dimethylamino)pyridin-3-yl]methyl]prop-2-enamide](/img/structure/B2359746.png)
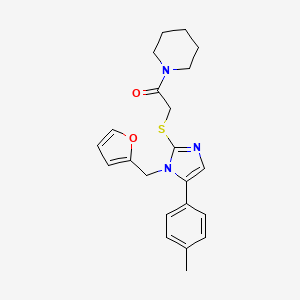
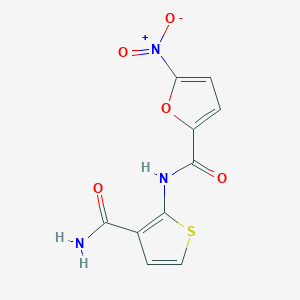
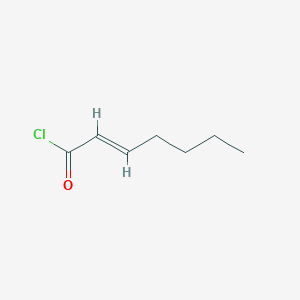
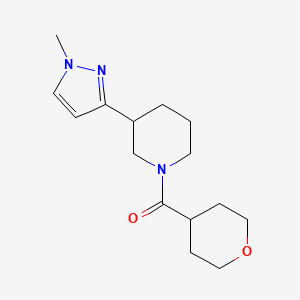
![1-(2-methoxyethyl)-2-(phenoxymethyl)-1H-benzo[d]imidazole](/img/structure/B2359758.png)
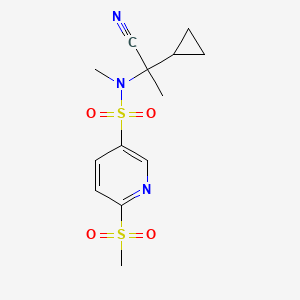
![N-(2,5-difluorophenyl)-2-(6-ethyl-2-(4-fluorophenyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2359761.png)
